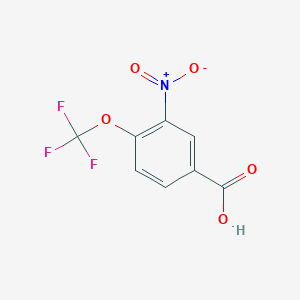
3-Nitro-4-(trifluoromethoxy)benzoic acid
Número de catálogo B1320738
:
784-77-0
Peso molecular: 251.12 g/mol
Clave InChI: GDBCQTKUSLDFRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08008303B2
Procedure details


A solution of 3-nitro-4-trifluoromethoxybenzoic acid (3 g) in methanol (240 ml) was hydrogenated at 50° C. and 50 bar using H-cube apparatus. The methanol solution was evaporated giving the title compound as a white solid (2.58 g).


Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][C:14]([F:17])([F:16])[F:15])[C:7]([OH:9])=[O:8])([O-])=O>CO>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][C:14]([F:15])([F:16])[F:17])[C:7]([OH:9])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1OC(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated at 50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol solution was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1OC(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.58 g | |
| YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
